
Metalaxyl-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metalaxyl-d6 is a deuterated form of Metalaxyl, a systemic fungicide widely used in agriculture to control diseases caused by Oomycete fungi. The deuterated version, this compound, is often used as an internal standard in analytical chemistry due to its stability and distinct mass, which allows for precise quantification in various assays .
準備方法
Synthetic Routes and Reaction Conditions
Metalaxyl-d6 is synthesized by incorporating deuterium atoms into the Metalaxyl molecule. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the reaction of deuterated aniline with deuterated acetic acid to form the deuterated intermediate, which is then further reacted with other deuterated reagents to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium atoms in the compound .
化学反応の分析
Types of Reactions
Metalaxyl-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of the compound .
科学的研究の応用
Metalaxyl-d6 is used extensively in scientific research due to its stability and distinct mass. Some of its applications include:
Analytical Chemistry: Used as an internal standard for quantification in gas chromatography and liquid chromatography-mass spectrometry (GC-MS and LC-MS) assays.
Biological Studies: Employed in studies to understand the metabolism and degradation of Metalaxyl in various organisms.
Environmental Research: Used to study the environmental fate and transport of Metalaxyl and its degradation products.
Agricultural Research: Helps in assessing the efficacy and persistence of Metalaxyl in controlling plant diseases.
作用機序
Metalaxyl-d6, like its non-deuterated counterpart, acts by inhibiting the synthesis of ribonucleic acid (RNA) in fungi. It specifically targets RNA polymerase I, thereby preventing the formation of RNA and ultimately leading to the death of the fungal cells. The compound is absorbed by the plant and translocated to various parts, providing systemic protection against fungal infections .
類似化合物との比較
Similar Compounds
Metalaxyl: The non-deuterated form, widely used as a fungicide.
Napropamide: Another fungicide with similar applications but different chemical structure.
Triticonazole: A triazole fungicide with a different mode of action.
Metconazole: Another triazole fungicide used for similar purposes.
Uniqueness of Metalaxyl-d6
This compound is unique due to its deuterium content, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms makes it an ideal internal standard for precise quantification in various assays. Additionally, its stability and distinct mass allow for accurate tracking and analysis in scientific research .
特性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
285.37 g/mol |
IUPAC名 |
methyl 2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i1D3,2D3 |
InChIキー |
ZQEIXNIJLIKNTD-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N(C(C)C(=O)OC)C(=O)COC |
正規SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


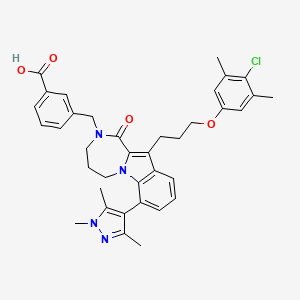

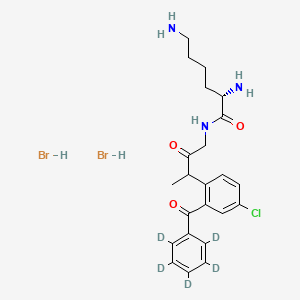
![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
![4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B12425242.png)
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)
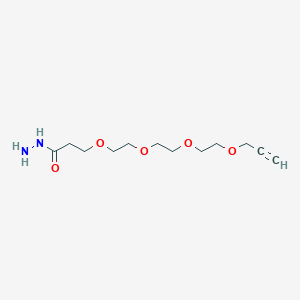
![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)
![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)
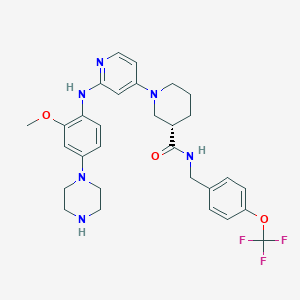
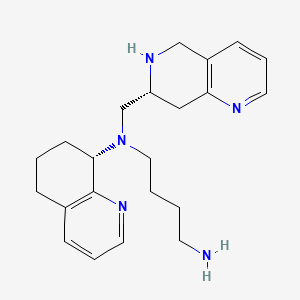

![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)
